Serine Hydrolase Inhibitor-1

Description

Significance of Serine Hydrolases in Biological Systems

Serine hydrolases constitute one of the largest and most diverse classes of enzymes known, representing approximately 1% of all proteins in mammals. nih.gov These enzymes are fundamental to a multitude of physiological processes. They participate in everything from digestion and blood clotting to nervous system signaling and inflammation. nih.govfrontiersin.org

The catalytic mechanism of serine hydrolases involves a highly conserved serine residue within the enzyme's active site. This serine acts as a nucleophile to hydrolyze ester, thioester, or amide bonds in their substrates. nih.govresearchgate.net This fundamental reaction is at the heart of many biological functions, including:

Lipid Metabolism: Enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) are key players in regulating lipid signaling molecules. nih.govresearchgate.net

Neurotransmission: Acetylcholinesterase, a well-known serine hydrolase, plays a critical role in terminating nerve impulses by breaking down the neurotransmitter acetylcholine. frontiersin.org

Blood Coagulation: A cascade of serine proteases is essential for the formation of blood clots. nih.govpnas.org

Inflammation and Immunity: Serine proteases are involved in immune responses and inflammatory processes. nih.govfrontiersin.org

Cancer Progression: Certain serine hydrolases have been implicated in cancer cell signaling and metastasis. nih.govpnas.org

Given their widespread involvement in health and disease, it is not surprising that serine hydrolases are major targets for therapeutic intervention. researchgate.net However, a significant portion of the more than 200 human serine hydrolases remain poorly understood, highlighting the need for further research. nih.govresearchgate.net

The Role of Serine Hydrolase Inhibitor-1 (and related compounds) as Chemical Probes in Enzyme Function Elucidation

To unravel the specific functions of the numerous serine hydrolases, researchers rely on chemical probes—small molecules that can selectively inhibit a particular enzyme. "this compound" is one such compound. sigmaaldrich.com It is described as a small molecule fragment that reacts in vitro with the serine hydrolase class of proteins and can be modified to create novel inhibitors. sigmaaldrich.com

These inhibitors are instrumental in a technique called Activity-Based Protein Profiling (ABPP). nih.govresearchgate.net ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for their detection and characterization within complex biological samples. researchgate.netpnas.org Fluorophosphonate (FP) probes, for instance, have been extensively used to profile serine hydrolase activity. pnas.orgpnas.org

Inhibitors like this compound and related compounds serve several key purposes in research:

Target Identification and Validation: By observing the physiological or pathological effects of inhibiting a specific enzyme, researchers can validate it as a potential drug target. researchgate.net

Functional Annotation: These probes help to assign functions to the many uncharacterized members of the serine hydrolase superfamily. nih.gov

Understanding Disease Mechanisms: Selective inhibitors allow for the study of how the dysregulation of a particular serine hydrolase contributes to disease. frontiersin.orgpnas.org

The development of highly selective and potent inhibitors is a major goal in chemical biology, as these tools are essential for the precise dissection of biological systems. nih.govstanford.edu

Current Challenges in the Discovery and Characterization of Serine Hydrolase Inhibitors for Research Applications

Despite significant progress, the development of serine hydrolase inhibitors for research purposes is not without its hurdles. A primary challenge lies in achieving selectivity. pnas.org Due to the conserved catalytic mechanism and structural similarities among serine hydrolases, designing inhibitors that target only one specific enzyme out of hundreds is a complex task. nih.gov

Key challenges in this field include:

Lack of High-Throughput Screening Assays: For many serine hydrolases, robust assays for screening large libraries of potential inhibitors are not available. nih.gov

Limited Chemical Diversity: The chemical scaffolds traditionally used to create inhibitors may not be suitable for all members of the serine hydrolase family. nih.gov

Difficulty in Assessing Selectivity: Determining the selectivity of an inhibitor across the entire serine hydrolase superfamily in a native biological context is a significant undertaking. pnas.org

Scarcity of Probes for Specific Enzymes: While broad-spectrum probes are useful, there is a pressing need for highly selective probes to study individual enzymes, especially for applications like in vivo imaging. stanford.edunih.gov

Time-Consuming Synthesis: The chemical synthesis of probe libraries can be a lengthy and resource-intensive process, slowing down the discovery of new selective inhibitors. nih.gov

To address these challenges, researchers are exploring innovative strategies such as library-versus-library screening, where large collections of enzymes are screened against diverse compound libraries, and the development of new chemical synthesis methods to rapidly generate diverse probe candidates. pnas.orgnih.gov These advancements are crucial for expanding the toolkit of chemical probes available to researchers and for continuing to unlock the secrets of the serine hydrolase superfamily.

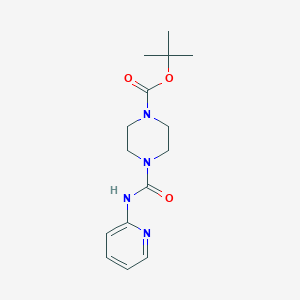

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22N4O3 |

|---|---|

Molecular Weight |

306.36 g/mol |

IUPAC Name |

tert-butyl 4-(pyridin-2-ylcarbamoyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H22N4O3/c1-15(2,3)22-14(21)19-10-8-18(9-11-19)13(20)17-12-6-4-5-7-16-12/h4-7H,8-11H2,1-3H3,(H,16,17,20) |

InChI Key |

AZTUPJARVMQULZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC2=CC=CC=N2 |

Origin of Product |

United States |

Methodological Frameworks for Serine Hydrolase Inhibitor 1 Discovery and Optimization

Activity-Based Protein Profiling (ABPP) as a Cornerstone Technology

Activity-Based Protein Profiling (ABPP) has become a cornerstone technology in the study of enzymes, particularly serine hydrolases. rsc.org It is a powerful chemoproteomic strategy that employs active site-directed chemical probes to globally and quantitatively assess the functional state of enzymes within complex biological systems, such as cell lysates, living cells, and even whole organisms. frontiersin.orgnih.gov Unlike traditional proteomic methods that measure protein abundance, ABPP directly measures enzyme activity, providing a more accurate snapshot of the functional proteome. frontiersin.orgresearchgate.net

The fundamental principle of ABPP involves the use of activity-based probes (ABPs). These probes are typically composed of two key elements: a reactive group, or "warhead," that covalently binds to the active site of a target enzyme family, and a reporter tag, such as a fluorophore (e.g., rhodamine) or an affinity handle (e.g., biotin). frontiersin.orgrsc.orgwikipedia.org For serine hydrolases, the warhead is an electrophile designed to react with the highly conserved nucleophilic serine residue in the enzyme's active site. nih.govresearchgate.net

Once an active enzyme reacts with the ABP, it becomes permanently tagged. The reporter tag then allows for the detection, enrichment, and identification of the labeled enzymes. frontiersin.org Gel-based ABPP allows for the visualization of active enzymes as bands on a gel, while coupling ABPP with mass spectrometry enables large-scale identification and quantification of active enzymes in a proteome. nih.govrsc.org ABPP has been instrumental in discovering previously uncharacterized enzymes and understanding the roles of serine hydrolases in various physiological and pathological states. rsc.orgnih.gov

Competitive ABPP is a powerful adaptation of the technology used to discover and characterize enzyme inhibitors. nih.govannualreviews.org This method serves as a robust platform for screening compound libraries to identify new inhibitors and to assess their potency and selectivity directly in a native biological context. rsc.organnualreviews.org

The workflow for competitive ABPP involves two main steps. First, a proteome is pre-incubated with a potential inhibitor or a library of compounds. nih.govnih.gov Second, a broad-spectrum ABP targeting the enzyme class of interest is added to the mixture. nih.gov If a compound in the library is an effective inhibitor of a particular serine hydrolase, it will occupy the enzyme's active site, thereby preventing the ABP from binding and labeling it. nih.govbiorxiv.org This results in a reduction or complete loss of the reporter tag's signal for that specific enzyme, which can be detected by gel-based fluorescence scanning or mass spectrometry. nih.govnih.gov This approach allows for the simultaneous screening of inhibitors against numerous enzymes, providing a rapid assessment of both potency and selectivity across the entire enzyme family. annualreviews.org Competitive ABPP has successfully led to the discovery of highly selective inhibitors, including those with carbamate (B1207046) and triazole urea (B33335) scaffolds. nih.gov

To enhance the depth and precision of proteomic analysis, several advanced ABPP techniques have been developed. These methods leverage sophisticated analytical platforms to provide more comprehensive and quantitative data on enzyme activity and inhibitor interactions.

The integration of ABPP with mass spectrometry (MS) has created a high-throughput platform for the global identification of enzyme targets. nih.gov In this gel-free approach, the ABP is typically equipped with a biotin (B1667282) reporter tag. rsc.orgbiorxiv.org After the probe labels active enzymes in a proteome, the biotin-tagged proteins are enriched using streptavidin affinity chromatography. biorxiv.org This enrichment step is crucial as it reduces the complexity of the sample and allows for the detection of low-abundance enzymes. nih.govrsc.org

Following enrichment, the captured proteins are digested into peptides, which are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.organnualreviews.org This powerful combination, often referred to as ABPP-MudPIT (Multidimensional Protein Identification Technology), enables the simultaneous identification of hundreds of active enzymes from a single experiment and is highly effective for profiling inhibitor selectivity. wikipedia.org An advanced iteration, Tandem Orthogonal Proteolysis-ABPP (TOP-ABPP), further allows for the precise mapping of the probe's modification site on the protein. nih.gov

Quantitative ABPP methods provide precise measurements of changes in enzyme activity, making them invaluable for comparing different biological states or determining inhibitor potency.

ABPP-MudPIT : As mentioned, Multidimensional Protein Identification Technology (MudPIT) is a powerful platform that combines ABPP with tandem mass spectrometry. It is particularly useful for assessing inhibitor selectivity by simultaneously testing the potency of a compound against hundreds of potential enzyme targets. wikipedia.orgbiorxiv.org

ABPP-SILAC : Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that allows for highly accurate quantitative comparisons between different cell populations. nih.govnih.gov In a typical competitive ABPP-SILAC experiment, two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) forms of an essential amino acid. researchgate.netnih.gov The "heavy" cell population is treated with the inhibitor, while the "light" population serves as a vehicle control. researchgate.net The proteomes are then combined, labeled with a biotinylated ABP, and the tagged proteins are enriched and analyzed by MS. researchgate.netnih.gov The mass spectrometer can distinguish between peptides containing light and heavy isotopes, and the ratio of their signal intensities provides a precise quantification of the inhibitor's effect on each specific enzyme target. researchgate.net

| Technique | Principle | Primary Application | Key Advantages |

|---|---|---|---|

| Competitive ABPP | An inhibitor competes with a broad-spectrum ABP for binding to the active site of an enzyme. | Screening for novel inhibitors; assessing inhibitor potency and selectivity. nih.govannualreviews.org | Allows for simultaneous screening against many enzymes in a native environment. annualreviews.org |

| ABPP-MS | Combines ABP labeling (often with a biotin tag) with enrichment and mass spectrometry for protein identification. rsc.orgbiorxiv.org | Global, high-throughput identification of active enzymes and inhibitor targets. nih.gov | High sensitivity; enables detection of low-abundance proteins; gel-free. nih.govrsc.org |

| ABPP-SILAC | Metabolic labeling with heavy/light amino acids is used to quantitatively compare inhibitor-treated versus control proteomes. researchgate.netnih.gov | Precise quantification of inhibitor-target engagement and selectivity across the proteome. nih.gov | High accuracy and confidence in quantitative measurements. researchgate.netnih.gov |

Advanced ABPP Techniques for Comprehensive Proteomic Analysis

ABPP Coupled with Mass Spectrometry (ABPP-MS) for Target Identification

Chemical Synthesis Strategies for Serine Hydrolase Inhibitor-1 Scaffolds

The discovery of effective serine hydrolase inhibitors is critically dependent on the chemical synthesis of diverse compound libraries built upon specific molecular scaffolds. For serine hydrolase inhibitors, these scaffolds are designed to incorporate an electrophilic "warhead" that covalently modifies the catalytic serine residue. nih.govresearchgate.net

Among the most successful and widely used scaffolds are carbamates and ureas . nih.govstanford.edu These structures are synthetically tractable and highly versatile, allowing for rapid diversification. nih.gov Seminal research demonstrated that the selectivity of carbamate inhibitors can be finely tuned by systematically altering the leaving group portion of the molecule, providing a robust platform for developing selective probes and inhibitors. nih.govstanford.edu

A particularly powerful synthetic strategy for generating diverse inhibitor libraries is click chemistry . This approach utilizes highly reliable and specific reactions to join small molecular building blocks. The copper-catalyzed azide-alkyne cycloaddition, a hallmark of click chemistry, has been used to rapidly synthesize extensive libraries of 1,2,3-triazole ureas . nih.govresearchgate.net This class of compounds has yielded ultrapotent and highly selective inhibitors for several serine hydrolases, demonstrating IC₅₀ values in the low nanomolar range. researchgate.netcaymanchem.com

Design and Synthesis of Covalent Inhibitor Chemotypes

Covalent inhibitors form a stable bond with the target enzyme, leading to irreversible inactivation. This section explores various classes of covalent inhibitors designed for serine hydrolases.

Triazole Urea-Based Inhibitors (e.g., "Click Chemistry" Applications)

Triazole ureas have emerged as a highly effective and versatile chemotype for inhibiting serine hydrolases. nih.govacs.org Their synthesis, often facilitated by "click chemistry," allows for rapid diversification and optimization of inhibitor properties. nih.govnih.gov The 1,2,3-triazole urea scaffold can be systematically modified at two key positions: the carbamoyl (B1232498) group and the 1,2,3-triazole leaving group. biorxiv.org This adaptability enables the generation of inhibitors with exceptional potency and selectivity for various serine hydrolases. nih.govnih.gov

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides an efficient route to synthesize substituted triazole ureas. researchgate.net This method involves reacting substituted alkynes with in-situ-generated azidomethanol to produce 4-substituted triazoles, which are subsequently carbamoylated. researchgate.net This approach has led to the development of ultrapotent and in vivo-active inhibitors for several serine hydrolases, including acyl-peptide hydrolase (APEH), platelet-activating factor acetylhydrolase-2 (PAFAH2), and α,β-hydrolase-11 (ABHD11). nih.govnih.gov For instance, inhibitors AA74-1, AA39-2, and AA44-2 demonstrated IC₅₀ values of 5, 3, and 1 nM for APEH, PAFAH2, and ABHD11, respectively. nih.gov

The reactivity and selectivity of triazole urea inhibitors can be fine-tuned by altering the substituents. For example, introducing various substituents at the 4-position of the 1,2,3-triazole ring has been shown to enhance both the potency and selectivity of these inhibitors. biorxiv.org Competitive activity-based protein profiling (ABPP) is a crucial tool for evaluating the efficacy and selectivity of these synthesized compounds against a broad range of serine hydrolases in complex biological samples. nih.govresearchgate.net

Table 1: Potency of Selected Triazole Urea-Based Inhibitors

| Inhibitor | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| AA74-1 | APEH | 5 |

| AA39-2 | PAFAH2 | 3 |

| AA44-2 | ABHD11 | 1 |

Data sourced from competitive gel-based ABPP assays in mouse T-cell proteomes. nih.gov

N-Acyl Pyrazole (B372694) Derivatives as Tunable Inhibitors

N-acyl pyrazoles represent another class of tunable covalent inhibitors for serine hydrolases. nih.govresearchgate.net The reactivity of these compounds can be modulated by modifying both the acyl group and the pyrazole leaving group. nih.govresearchgate.net Specifically, the acylating reactivity follows the trend of amide > carbamate > urea, while substitution at the C4 position of the pyrazole ring with electron-withdrawing groups (e.g., CN) enhances inhibitory activity compared to electron-donating groups (e.g., Me). nih.govresearchgate.netresearchgate.net

The synthesis of N-acyl pyrazoles can be achieved through several methods, including direct acylation of the pyrazole ring with acid chlorides or through oxidative amidation and cyclocondensation reactions. researchgate.net This synthetic flexibility allows for the creation of a diverse library of inhibitors. researchgate.net By systematically altering the acyl chain, the potency and selectivity of N-acyl pyrazole ureas can be tailored to target specific serine hydrolases. nih.govresearchgate.net This approach has yielded highly potent and selective inhibitors for fatty acid amide hydrolase (FAAH) with apparent Ki values in the picomolar range (100-200 pM), as well as dual inhibitors of FAAH and monoacylglycerol lipase (B570770) (MGLL), and selective inhibitors of MGLL with IC₅₀ values between 10-20 nM. nih.govresearchgate.netnih.gov

The development of these inhibitors has been guided by activity-based protein profiling (ABPP), which allows for the simultaneous assessment of potency and selectivity against multiple enzymes in their native environment. nih.govsemanticscholar.org

Table 2: Selectivity Profile of N-Acyl Pyrazole-Based Inhibitors

| Inhibitor Type | Target Enzyme(s) | Potency |

|---|---|---|

| Pyrazole-based urea | FAAH | Apparent Ki = 100–200 pM |

| Pyrazole-based urea | FAAH and MGLL | Dual Inhibition |

| Pyrazole-based urea | MGLL | IC₅₀ = 10–20 nM |

Data demonstrates the tunability of this inhibitor class. nih.govresearchgate.netnih.gov

Aza-β-Lactam (ABL) Scaffolds for Broad-Spectrum and Selective Inhibition

Aza-β-lactams (ABLs) have been identified as a versatile and privileged scaffold for the development of both broad-spectrum and selective serine hydrolase inhibitors. nih.govnih.govcaltech.edu These compounds act by covalent acylation of the active-site serine nucleophile of the target enzyme. nih.govnih.gov The ABL scaffold has proven effective in generating potent and selective inhibitors for a variety of serine hydrolases, including protein-phosphatase methylesterase-1 (PME-1) and the uncharacterized enzyme alpha, beta-hydrolase-10 (ABHD10). nih.govnih.govpatsnap.com

Screening of ABL libraries using competitive activity-based protein profiling (ABPP) has been instrumental in identifying lead compounds for several serine hydrolases. nih.govnih.gov Subsequent medicinal chemistry efforts, guided by ABPP, have led to the optimization of these leads. For example, the compound ABL303 was developed as a potent and selective inhibitor of ABHD10, with an IC₅₀ value of approximately 30 nM. nih.govnih.gov

Interestingly, modest structural modifications to the ABL core can dramatically alter selectivity, allowing for the targeting of distinct and sequence-unrelated serine hydrolases. nih.govnih.gov This tunability highlights the potential of the ABL scaffold for creating first-in-class inhibitors for the functional annotation of poorly characterized serine hydrolases. nih.govnih.govcaltech.edu

Table 3: Examples of ABL Inhibitors and Their Targets

| Inhibitor | Target Enzyme | Potency (IC₅₀) |

|---|---|---|

| ABL127 | PME-1 | Low nM |

| ABL303 | ABHD10 | ~30 nM |

Phosphonate-Based Inhibitors (e.g., Mixed Alkyl/Aryl Phosphonates)

Phosphonate-based electrophiles are a valuable class of serine hydrolase inhibitors due to their ability to mimic the transition state of substrate hydrolysis while covalently modifying the catalytic serine residue. nih.gov Among these, mixed alkyl/aryl phosphonates have shown significant promise as a synthetically tractable class of inhibitors with tunable reactivity. nih.gov The reactivity and selectivity of these compounds can be modulated by altering the phenol (B47542) leaving group appended to the phosphonate. nih.gov

The synthesis of lipidic mixed alkyl/aryl phosphonates has been explored as bioisosteres of natural products like Salinipostin A (SalA), which inhibits multiple lipid-metabolizing serine hydrolases. nih.govmalariaworld.orgnih.gov Structure-activity relationship studies have demonstrated that electron-withdrawing substituents on the phenol group generally enhance inhibitory activity. biologists.com These inhibitors have shown potent activity against various serine hydrolases, including those in the malaria parasite Plasmodium falciparum. nih.govnih.gov

Chemoproteomic studies using these phosphonate-based probes have been crucial in identifying the specific serine hydrolase targets responsible for their biological effects. nih.gov For instance, a pair of constitutional isomers with similar biochemical potency but different anti-parasitic activity enabled the identification of abH112 as a key antimalarial target. nih.gov This highlights the utility of phosphonate-based inhibitors in target identification and validation. nih.govbiologists.com

Table 4: Research Findings on Mixed Alkyl/Aryl Phosphonate Inhibitors

| Finding | Significance |

|---|---|

| Tunable reactivity via phenol leaving group | Allows for optimization of potency and selectivity. nih.gov |

| Identification of abH112 as an antimalarial target | Demonstrates the utility of these inhibitors in target discovery. nih.gov |

| Synergistic killing with Orlistat | Suggests a distinct mechanism of action. nih.gov |

These findings underscore the potential of mixed alkyl/aryl phosphonates as therapeutic leads.

Cyclic Carbamate and Related Electrophiles (e.g., Benzoxathiazin-3-one 1,1-Dioxides)

Cyclic carbamates, particularly benzoxathiazin-3-one 1,1-dioxides, represent a novel class of irreversible serine hydrolase inhibitors. acs.orgnih.govnih.gov These compounds are designed as activated cyclic carbamates that selectively acylate the active site serine of a subset of serine hydrolases. acs.orgnih.gov A unique feature of this chemotype is that it does not release a leaving group upon covalent modification of the enzyme, which can be advantageous in avoiding potential off-target effects or toxicity from the leaving group. acs.orgnih.gov

The reactivity of benzoxathiazin-3-one 1,1-dioxides can be modulated through predictable structural modifications. acs.orgnih.govmatthewslab.org Substitution at the C7 position with different aryl groups can alter the intrinsic electronic reactivity, while N-substitution can be tailored to achieve specific binding to individual enzyme targets. acs.orgnih.gov

Initial screening of a small library of these compounds led to the discovery of a remarkably selective inhibitor for patatin-like phospholipase domain-containing protein 4 (PNPLA4), a poorly characterized serine hydrolase involved in triglyceride homeostasis in adipocytes. acs.orgnih.govnih.gov This discovery highlights the potential of this unexplored chemotype for developing highly selective probes for understudied enzymes. acs.orgnih.gov The benzoxathiazin-3-one 1,1-dioxide scaffold is effective and selective, while the analogous urea core was found to be insufficiently reactive for irreversible inhibition. nih.gov

Table 5: Properties of Benzoxathiazin-3-one 1,1-Dioxide Inhibitors

| Property | Description |

|---|---|

| Mechanism | Irreversible acylation of active site serine. acs.orgnih.gov |

| Leaving Group | None released upon inhibition. acs.orgnih.gov |

| Tunability | C7 aryl substitution modulates reactivity; N-substitution targets specific enzymes. acs.orgnih.gov |

| Selectivity | Demonstrated selective inhibition of PNPLA4. acs.orgnih.govnih.gov |

This table summarizes the key features of this novel inhibitor class.

Beta-Lactone Derivatives

Beta-lactones are a well-established class of electrophilic compounds that serve as effective inhibitors of serine hydrolases. nih.govnih.gov They are found in numerous bioactive natural products and have been developed as both therapeutic agents and chemical probes. nih.govacs.org The inhibitory mechanism involves the acylation of the active site serine nucleophile by the strained β-lactone ring. nih.govacs.org

The structural diversity of β-lactones can be expanded through synthetic strategies like cross-metathesis of α-methylene-β-lactones, providing access to previously unexplored chemical space. nih.gov This approach, combined with competitive activity-based protein profiling (ABPP), has facilitated the identification of lead inhibitors for several serine hydrolases, including those with uncharacterized functions. nih.gov

β-lactone probes have been shown to inhibit a range of serine hydrolases, such as fatty acid synthase (FASN), lysophospholipase 1 and 2 (LYPLA1, LYPLA2), and the poorly characterized enzymes ABHD10 and ABHD16A. nih.gov Furthermore, novel β-lactones derived from natural product scaffolds, such as rocaglates, have exhibited unique inhibitory profiles, targeting enzymes like cathepsin A (CTSA), serine carboxypeptidase 1 (SCPEP1), and acyl-coenzyme A thioesterase 1/2 (ACOT1/2). nih.govacs.org The development of enzymatic pathways for the synthesis of β-lactones also presents a promising avenue for generating diverse libraries of these compounds for drug discovery. wustl.edu

Table 6: Serine Hydrolase Targets of Beta-Lactone Inhibitors

| Inhibitor Type | Target Enzyme(s) |

|---|---|

| α-methylene-β-lactones | FASN, LYPLA1, LYPLA2, ABHD10, ABHD16A nih.gov |

| Rocaglate-derived β-lactone | CTSA, SCPEP1, ABHD10, ACOT1/2 nih.govacs.org |

This table showcases the diverse targeting capabilities of the β-lactone scaffold.

Structure-Activity Relationship (SAR) Studies in Serine Hydrolase Inhibitor Development

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds into potent and selective inhibitors. This process involves systematically modifying the chemical structure of a parent molecule and evaluating the impact of these changes on its biological activity. The goal is to identify the key chemical moieties and structural features responsible for the inhibitor's potency and selectivity.

For serine hydrolase inhibitors, SAR studies often focus on several key areas: the electrophilic "warhead" that covalently modifies the active site serine, the scaffold that positions the warhead, and peripheral substituents that influence properties like solubility, cell permeability, and binding affinity to the target enzyme. stanford.edu

A common approach involves the synthesis and evaluation of a library of analogs. For instance, in the development of α-ketoheterocycle inhibitors of diacylglycerol lipase α (DAGLα), a serine hydrolase, researchers synthesized and tested numerous analogs to probe the SAR. nih.gov Key findings from such studies are often tabulated to clearly delineate the relationships between structural modifications and inhibitory activity.

Table 1: Illustrative SAR Data for α-Ketoheterocycle Inhibitors of DAGLα This table is a representative example based on findings from SAR studies of similar compounds, as specific data for this compound is not available.

| Compound | Central Heterocycle | C2-Acyl Substituent | pIC50 |

|---|---|---|---|

| 1 | Oxazolopyridine | Phenylpentyl | 7.4 |

| 2 | Benzoxazole | Phenylpentyl | < 6.0 |

| 5 | Imidazolopyridine | Phenylpentyl | < 6.0 |

| 6 | Thiazolopyridine | Phenylpentyl | < 6.0 |

| 111 | Oxazolopyridine | Phenyloctyl | 8.44 |

Data adapted from a study on α-ketoheterocycle inhibitors. nih.gov

This illustrative data demonstrates how modifying the central heterocyclic scaffold significantly impacts potency, with the N4-oxazolopyridine being the most effective. nih.gov Furthermore, extending the length of the C2-acyl chain was found to increase inhibitory activity, highlighting another critical aspect of the molecule's pharmacophore. nih.gov

Integration of High-Throughput Screening and Phenotypic Profiling in Inhibitor Discovery

The discovery of novel serine hydrolase inhibitors is often accelerated by the integration of high-throughput screening (HTS) and phenotypic profiling. HTS allows for the rapid evaluation of large libraries of chemical compounds to identify initial "hits" that modulate the activity of a target enzyme. medchemexpress.com

High-Throughput Screening (HTS): HTS campaigns typically utilize miniaturized, automated assays to test thousands of compounds in a short period. For serine hydrolases, these assays can be target-based, directly measuring the inhibition of a purified enzyme, or cell-based. medchemexpress.com For example, a library of 942 compounds with cysteine- and serine-reactive electrophiles was screened for its ability to inhibit the growth of M. tuberculosis, yielding 46 initial hits. medchemexpress.com

Phenotypic Profiling: Phenotypic screening takes a broader approach, seeking to identify compounds that produce a desired biological effect in cells or whole organisms, without a priori knowledge of the specific molecular target. This is particularly valuable for the many serine hydrolases whose physiological roles are not fully understood. stanford.edu

A powerful strategy combines phenotypic screening with activity-based protein profiling (ABPP). ABPP uses chemical probes that covalently bind to the active site of enzymes, allowing for a direct assessment of enzyme activity within a complex biological sample. In a typical workflow:

A library of inhibitors is screened for a specific phenotype (e.g., reduction of inflammatory cytokine secretion).

The "hit" compounds are then used in a competitive ABPP experiment. Cells are treated with the hit inhibitor, and the proteome is subsequently labeled with a broad-spectrum activity-based probe.

The protein targets of the hit compound are identified by a decrease in labeling by the probe, which can be quantified using mass spectrometry.

This integrated approach was successfully used to screen a library of carbamate inhibitors for their effect on adipogenesis. The screen identified compounds that promoted the formation of fat cells, and subsequent competitive ABPP identified the specific serine hydrolase targets of these bioactive molecules.

Table 2: Illustrative Data from a Phenotypic Screen of a Carbamate Library for Adipogenesis This table is a representative example based on findings from phenotypic screens of similar compounds, as specific data for this compound is not available.

| Compound ID | Phenotypic Effect on Adipogenesis | Identified Serine Hydrolase Target(s) |

|---|---|---|

| Cmpd-A | Pro-adipogenic | Ces3 |

| Cmpd-B | No significant effect | - |

| Cmpd-C | Anti-adipogenic | KIAA1363 |

Data conceptualized from studies on phenotypic screening and ABPP.

This integrated methodology not only discovers new bioactive molecules but also directly links them to their molecular targets, thereby illuminating new areas of biology and providing validated targets for further therapeutic development.

Molecular Mechanisms of Serine Hydrolase Inhibitor 1 Action

Covalent Inhibition of Serine Hydrolases

Covalent inhibitors form a stable, long-lasting bond with their target enzyme, leading to effective and often irreversible inactivation. stanford.edunih.gov Serine Hydrolase Inhibitor-1 functions through such a mechanism, targeting the key catalytic residue of serine hydrolases. This process can be broken down into distinct chemical steps involving the enzyme's catalytic machinery.

The canonical catalytic mechanism of a serine hydrolase begins with the activation of the active site serine. cambridgemedchemconsulting.comlibretexts.org This is accomplished by a catalytic triad (B1167595) of amino acids, typically consisting of Serine (Ser), Histidine (His), and Aspartic acid (Asp). scispace.comresearchgate.net The aspartate residue orients the histidine, increasing its basicity. libretexts.org This allows the histidine to abstract a proton from the serine's hydroxyl group, transforming it into a potent nucleophilic alkoxide ion. libretexts.orglibretexts.org

This compound is designed with an electrophilic "warhead" that mimics the natural substrate of the enzyme. stanford.edunih.gov This warhead is highly susceptible to attack by the activated serine nucleophile. cambridgemedchemconsulting.com The inhibitor binds to the active site, and the serine alkoxide performs a nucleophilic attack on an electrophilic center (e.g., a carbonyl carbon or a phosphorus atom) of the inhibitor. cambridgemedchemconsulting.comnih.gov This attack results in the formation of a covalent bond between the enzyme and the inhibitor, creating a tetrahedral intermediate. cambridgemedchemconsulting.combiorxiv.org The stability of this intermediate is enhanced by interactions with the "oxyanion hole," a structural feature of the active site composed of backbone amide groups that stabilize the negative charge developed on the inhibitor's carbonyl oxygen. nih.govnih.gov

Following the initial nucleophilic attack, the reaction proceeds to form a more stable covalent complex. In the case of many inhibitors, this complex is an acyl-enzyme intermediate. nih.govbiorxiv.org The initial tetrahedral intermediate collapses, leading to the expulsion of a "leaving group" from the inhibitor molecule. biorxiv.org The remainder of the inhibitor remains covalently attached to the serine residue, often as an acyl group. nih.govotago.ac.nz

For a natural substrate, this acyl-enzyme intermediate would be rapidly hydrolyzed by a water molecule, which is activated by the catalytic histidine, to regenerate the free enzyme and release the product. nih.govbiorxiv.org However, covalent inhibitors like this compound are designed so that the resulting covalent adduct is highly resistant to hydrolysis. researchgate.netrsc.org This resistance can be due to several factors:

Electronic Stability : The chemical nature of the inhibitor's acyl group can make it electronically stable and non-reactive to water.

Steric Hindrance : The structure of the bound inhibitor can physically block water from accessing the active site and the catalytic histidine. biorxiv.orgnih.gov

This results in a long-lived, inactivated enzyme-inhibitor complex, effectively shutting down the enzyme's catalytic activity. rsc.org The rate of spontaneous hydrolysis is so slow that the inhibition is often considered irreversible for practical purposes. nih.gov

Target Identification and Characterization of Serine Hydrolase Inhibitor 1

Identification of Specific Serine Hydrolase Targets by Serine Hydrolase Inhibitor-1

The broad reactivity of inhibitor classes like carbamates and triazole ureas allows them to be used in screening platforms to identify potent and selective inhibitors for individual serine hydrolases. annualreviews.orgnih.gov Through competitive ABPP, specific enzyme targets are identified by their reduced labeling in the presence of an inhibitor.

Several lipases and esterases have been identified as prominent targets of serine hydrolase inhibitors.

Fatty Acid Amide Hydrolase (FAAH) and Alpha/beta-Hydrolase Domain Containing 6 (ABHD6): These two enzymes are frequently co-inhibited by certain inhibitor scaffolds. For instance, some carbamate (B1207046) inhibitors designed to target monoacylglycerol lipase (B570770) (MAGL) also show activity against FAAH and ABHD6. nih.gov Similarly, some 1,2,3-triazole urea (B33335) inhibitors show cross-reactivity with ABHD6. nih.gov The development of next-generation inhibitors often focuses on improving selectivity to avoid these off-target effects. nih.gov

Lysophospholipase-like 1 (LYPLAL1): This enzyme has been linked by genetic studies to metabolic diseases, but its function was poorly understood. An inhibitor screening effort, starting with a library of 1,2,3-triazole ureas, led to the discovery of a selective covalent inhibitor for LYPLAL1. This tool was then used to probe the enzyme's role in hepatic glucose metabolism.

Carboxylesterases (CESs): This subfamily of serine hydrolases, which are abundant in the liver, are common off-targets for carbamate-based inhibitors. nih.gov Assessing cross-reactivity with CESs is a critical step in evaluating the selectivity of new inhibitors. nih.gov

Inhibitors have been instrumental in characterizing members of the peptidase and protease branches of the serine hydrolase superfamily.

Acyl-peptide Hydrolase (APEH): Using a click chemistry-based library of 1,2,3-triazole ureas, researchers identified highly potent and selective inhibitors for APEH. nih.gov One such inhibitor, AA74-1, blocked over 95% of APEH activity in T-cells with exceptional potency and did not affect over 40 other serine hydrolases detected. nih.govgoogle.com These selective inhibitors enabled studies that linked APEH inhibition to the accumulation of N-acetylated proteins and T-cell proliferation. nih.gov

Dipeptidylpeptidases (DPPs): The selectivity of inhibitors is a key consideration. For example, the highly selective APEH inhibitor AA74-1 was shown to inhibit APEH without affecting its nearest sequence-neighbor enzymes, the dipeptidylpeptidases (e.g., DPP4, DPP8, DPP9). nih.govresearchgate.net

Dynamic S-palmitoylation is a reversible lipid modification regulated by the interplay of palmitoyl (B13399708) acyltransferases and depalmitoylating enzymes, many of which are acyl-protein thioesterases (APTs). nih.gov

Acyl-protein Thioesterase 1 (APT1) and Acyl-protein Thioesterase 2 (APT2): As members of the serine hydrolase family, APTs can be profiled using ABPP methods. nih.gov Inhibitors such as β-lactones and triazole ureas have been shown to target APTs. nih.govresearchgate.net These chemical probes have been crucial in studying the role of APTs in cellular processes like oncogenic Ras trafficking. nih.gov The development of selective inhibitors for APT1 and APT2 remains an active area of research to dissect their distinct biological functions. nih.govrsc.org

LYPLA1 and LYPLA2: In addition to being classified as lipases, LYPLA1 and LYPLA2 are also described as thioesterases and are targeted by broad-spectrum serine hydrolase inhibitors. google.commedchemexpress.com

A major application of serine hydrolase inhibitors is the functional annotation of previously uncharacterized enzymes. annualreviews.org

Fph Family: Activity-based profiling in the pathogen Staphylococcus aureus led to the identification of a family of uncharacterized serine hydrolases named fluorophosphonate-binding hydrolases (Fphs). researchgate.netstanford.edu Subsequent studies using selective inhibitors and genetic methods have begun to assign function to these enzymes. researchgate.net For example, FphH was characterized as an esterase and lipase that plays a role in the bacterial stress response. nih.gov Structural studies of FphF, another family member, in complex with inhibitors have provided a template for designing more specific probes to study the entire Fph family. stanford.edu

ABHD10: This protein was a largely unannotated member of the serine hydrolase family. annualreviews.orgnih.gov ABPP-based screening of inhibitor libraries identified ABHD10 as a prominent target of β-lactone compounds. annualreviews.org This led to the development of a potent and selective inhibitor, which is now being used as a chemical probe to investigate the enzyme's function, with evidence suggesting it acts as a mitochondrial acyl-protein thioesterase involved in regulating antioxidant pathways. annualreviews.orgnih.govuniprot.org

Thioesterases (e.g., Acyl-protein Thioesterases)

Strategies for Enhancing Target Selectivity of this compound Analogs

While broad-spectrum inhibitors are useful for global profiling, selective inhibitors are required to probe the function of a single enzyme without confounding off-target effects. annualreviews.org A key strategy for developing such probes is the structural modification of a known inhibitor scaffold to tune its selectivity. researchgate.netstanford.edu

The triazole urea scaffold is a prime example of a "pharmacologically privileged" chemotype that is highly tunable. nih.gov Starting with a broad-spectrum triazole urea inhibitor, researchers can use synthetic techniques like click chemistry to rapidly generate large libraries of analogs with diverse substituents. stanford.edunih.gov

These libraries are then screened using competitive ABPP to identify compounds with enhanced selectivity for a single enzyme target. stanford.edu For instance, an initial screen identified a triazole urea scaffold that inhibited several serine hydrolases. nih.gov Through systematic modification of different parts of the molecule, highly selective inhibitors were developed for APEH, PAFAH2, and ABHD11, respectively. nih.govresearchgate.net Even subtle structural changes can lead to dramatic shifts in target profiles. annualreviews.org For example, regioisomers of piperidyl-1,2,3-triazole ureas showed distinct selectivity profiles, with one isomer being significantly more potent against its target than the other. google.com

Other strategies include modifying the electrophilic "warhead" of the inhibitor to fine-tune reactivity or using computational modeling to predict which structural modifications will improve binding to the target's active site. researchgate.net This iterative cycle of design, synthesis, and proteome-wide selectivity profiling is a powerful engine for creating highly selective chemical probes for functional studies. researchgate.netannualreviews.org

Structural and Computational Biology Insights into Serine Hydrolase Inhibitor 1 Efficacy

X-ray Crystallography of Serine Hydrolase-Inhibitor Complexes

X-ray crystallography is a cornerstone technique for understanding enzyme-inhibitor interactions at an atomic level. rcsb.org By determining the three-dimensional structure of an inhibitor bound to its target enzyme, researchers can visualize the precise molecular interactions, conformational changes, and the mechanism of inhibition. This information is invaluable for validating inhibitor binding and guiding further drug design efforts.

A key mechanism for many serine hydrolase inhibitors is the formation of a stable covalent adduct with the active site serine. nih.govpdbj.org Crystallographic studies can confirm this covalent bond and reveal how the rest of the inhibitor molecule occupies the enzyme's binding pockets.

For example, the crystal structures of Staphylococcus aureus serine hydrolase FphF in complex with triazole urea-based inhibitors KT129 and KT130 have been solved. stanford.edu These structures show that the inhibitors act by covalent modification of the active site serine. stanford.edu The inhibitor's acyl group and the aliphatic tail of substrate analogues compete for the same hydrophobic binding pocket, providing a clear molecular rationale for the inhibitor's specificity. stanford.edu

Another well-studied example involves α-lytic protease, a bacterial serine protease, in complex with peptide boronic acid inhibitors. pdbj.orgrcsb.org The crystal structure of the complex with N-tert-butyloxycarbonylalanylprolylvaline boronic acid revealed that the active-site serine forms a covalent, nearly tetrahedral adduct with the inhibitor's boronic acid moiety. pdbj.orgrcsb.org The complex is further stabilized by numerous hydrogen bonds and the burial of a significant hydrophobic surface area, explaining its high affinity (Ki = 0.35 nM). pdbj.org

| Enzyme Target | Inhibitor Type | PDB ID | Resolution (Å) | Key Findings |

| S. aureus FphF | Triazole urea (B33335) (KT129) | 6VHD | 1.98 | Covalent modification of active site serine; inhibitor occupies hydrophobic substrate pocket. stanford.edurcsb.org |

| S. aureus FphF | Triazole urea (KT130) | 6VHE | 1.94 | Similar to KT129, confirms the mode of inhibition and binding pocket interactions. stanford.eduwwpdb.orgrcsb.orgnih.gov |

| α-Lytic Protease | Peptide Boronic Acid | 1P01 | 2.00 | Covalent tetrahedral adduct between Serine and Boron; stabilized by 7 H-bonds. pdbj.orgrcsb.orgwwpdb.org |

| α-Lytic Protease | Peptide Boronic Acid | 2H5D | 0.90 | High-resolution structure mimicking the transition state, revealing details of catalytic mechanism. rcsb.org |

This table presents a selection of serine hydrolase-inhibitor complexes from the Protein Data Bank (PDB), highlighting the insights gained from X-ray crystallography.

Computational Modeling and Docking Studies for Inhibitor Design

Computational modeling and molecular docking are indispensable tools in modern drug discovery, allowing for the rapid screening of virtual compound libraries and the prediction of binding affinities and modes. frontiersin.orgijpsdronline.com These methods are particularly useful for designing and optimizing serine hydrolase inhibitors.

Docking studies can predict how a potential inhibitor, such as a derivative of Serine Hydrolase Inhibitor-1, might fit into the active site of a target enzyme. For instance, in studies of inhibitors for Fatty Acid Amide Hydrolase (FAAH), another serine hydrolase, molecular docking was used to analyze how 1,3,4-oxadiazol-2-one derivatives interact with the enzyme. These studies confirmed that a key interaction involves a hydrogen bond between the inhibitor's carbonyl group and the catalytic Ser241 residue. frontiersin.org

These computational approaches can also be used in a more sophisticated manner to design novel enzymes from scratch. Recent breakthroughs have combined generative deep learning with methods to assess active site preorganization to design entirely new serine hydrolases with high catalytic efficiencies. ijpsdronline.com Docking simulations are also used to perform covalent docking, which is crucial for inhibitors that form a covalent bond with the target, like many carbamate-based inhibitors. nih.govfrontiersin.org Such simulations can estimate the best binding poses and energies for the covalently bound complex, guiding the design of more potent and selective inhibitors. frontiersin.org

Elucidating Structure-Function Relationships for Serine Hydrolase Inhibition

Understanding the relationship between an inhibitor's chemical structure and its biological function (its potency and selectivity) is the essence of medicinal chemistry. The integration of structural data from X-ray crystallography and computational modeling provides a powerful platform for elucidating these structure-activity relationships (SAR).

For carbamate-based inhibitors, the reactivity of the carbamate (B1207046) functional group is critical for both its inhibitory potency and its stability. scispace.comacs.org SAR studies have shown that the nature of the leaving group (the "O-aryl" portion) and substituents on it can dramatically affect activity. scispace.com For example, in a series of cyclohexylcarbamic acid aryl esters designed as FAAH inhibitors, introducing small, electron-donating groups at specific positions on the phenyl ring increased the stability of the compound while maintaining good inhibitory potency. scispace.com

The structural basis for inhibitor selectivity can also be revealed. Comparing the active sites of different serine hydrolases allows researchers to identify key differences that can be exploited. The study of FphF from S. aureus showed how its hydrophobic pocket accommodates specific inhibitors, providing a template for designing probes that are selective for FphF over other related enzymes. stanford.edu This is crucial, as achieving selectivity among the more than 200 serine hydrolases in the human body is a major challenge. nih.gov

Rational Design Principles for Optimized Serine Hydrolase Inhibitors Based on Structural Data

The ultimate goal of structural and computational studies is to enable the rational design of optimized inhibitors. The detailed atomic-level information gathered allows chemists to move beyond trial-and-error and make targeted modifications to improve a compound's properties.

Key principles derived from structural data include:

Targeting Unique Pockets: Structural analysis can reveal unique sub-pockets or allosteric sites (sites other than the active site) that are not conserved across the enzyme family. Designing inhibitors to bind these unique sites can lead to highly selective compounds.

Optimizing Covalent Warheads: For covalent inhibitors like carbamates, the electrophilic "warhead" that reacts with the active site serine can be fine-tuned. nih.gov Structural and computational data help in selecting warheads with the right reactivity to form a stable bond with the target enzyme while minimizing off-target reactions.

Enhancing Binding Affinity: Crystal structures reveal the specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts that stabilize the inhibitor in the active site. pdbj.org This knowledge allows designers to add or modify functional groups on the inhibitor to form additional favorable interactions, thereby increasing binding affinity and potency.

Improving Physicochemical Properties: While focused on binding, structural models also inform the design of molecules with better drug-like properties. For instance, modifications can be made to improve solubility or reduce metabolic liability without disrupting the key binding interactions. Studies on SFTI-based inhibitors showed that substitutions made to target a specific protease could compromise the inhibitor's internal hydrogen bond network, affecting its stability and binding. Molecular dynamics simulations helped identify these issues, guiding further optimization.

By combining these principles, researchers can transform initial "hits" from screening, such as fragments like this compound, into highly potent, selective, and pharmacologically viable lead compounds.

Research Applications of Serine Hydrolase Inhibitor 1 in Biological Systems

Probing Endogenous Functions of Serine Hydrolases in Complex Proteomes

The functional characterization of the serine hydrolase superfamily, which includes over 200 members in humans, presents a significant challenge for traditional genomic and proteomic methods because the activity of these enzymes is often regulated post-translationally. nih.govnih.gov Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to directly assess the functional state of these enzymes in native biological systems. frontiersin.orgnih.gov This approach utilizes active-site-directed chemical probes, such as the broadly reactive fluorophosphonate (FP) probes, to covalently label the catalytic serine of active hydrolases. nih.govpnas.org

Inhibitors are central to the ABPP platform. Broad-spectrum, irreversible inhibitors linked to reporter tags (like biotin (B1667282) or a fluorophore) serve as probes to visualize the active members of the entire enzyme class within a proteome. nih.govpnas.org For instance, reacting a biotinylated fluorophosphonate (FP-biotin) with a crude tissue extract allows for the rapid and sensitive detection of numerous active serine hydrolases. pnas.orgresearchgate.net Subsequent affinity purification and mass spectrometry analysis can identify these labeled proteins, providing a snapshot of the functionally active hydrolase profile in a cell or tissue. nih.govnih.gov

This methodology has been used to create comprehensive atlases of serine hydrolase activity across various tissues and cell types. thermofisher.comelifesciences.org For example, ABPP has revealed distinct, tissue-restricted expression patterns of many serine hydrolases, highlighting their specialized roles in different physiological contexts. pnas.org Furthermore, by comparing the active enzyme profiles between different states (e.g., healthy vs. diseased tissue, or different cell types), researchers can identify specific enzymes whose activities are altered, pointing to their potential involvement in the process under investigation. frontiersin.orgelifesciences.orgelifesciences.org This ability to globally and functionally profile an entire enzyme superfamily in complex proteomes is a key application of serine hydrolase inhibitors in modern biological research. nih.gov

Delineation of Metabolic and Signaling Pathways through Enzyme Perturbation

By inhibiting specific serine hydrolases, researchers can observe the resulting changes in cellular metabolites and signaling events, thereby mapping the functions of these enzymes and their roles in broader biological networks.

Serine hydrolases are crucial regulators of lipid metabolism, catalyzing the breakdown and synthesis of signaling lipids and metabolic intermediates. nih.govmdpi.com Inhibitors have been instrumental in elucidating the specific roles of these enzymes.

The endocannabinoid system, which relies on the synthesis and degradation of lipid transmitters like 2-arachidonoylglycerol (B1664049) (2-AG), is heavily regulated by serine hydrolases. nih.gov ABPP-guided efforts led to the discovery of selective inhibitors for diacylglycerol lipases (DAGLα and DAGLβ), the primary biosynthetic enzymes for 2-AG. elifesciences.org Using these inhibitors, studies have shown that DAGLα is the main 2-AG producer in neurons, while DAGLβ fulfills this role in microglia, revealing a cellular segregation of this pathway in the brain. elifesciences.orgelifesciences.org Similarly, inhibitors of α/β-hydrolase domain-containing protein 12 (ABHD12), a 2-AG hydrolase, have helped to probe its function in the nervous system. acs.org

In the context of triglyceride metabolism, serine hydrolase inhibitors have been used to dissect the function of carboxylesterases (CES). For example, competitive ABPP was used to identify the molecular target of pro-adipogenic carbamate (B1207046) inhibitors as Ces3 (also known as Ces1d), an enzyme implicated in adipocyte lipolysis. researchgate.net This demonstrated a direct link between the inhibition of a specific hydrolase and a change in lipid accumulation. researchgate.net The table below summarizes key serine hydrolases involved in lipid metabolism that have been studied using inhibitors.

| Enzyme | Function in Lipid Metabolism | Key Research Finding via Inhibition | Reference |

|---|---|---|---|

| DAGLα/β | Biosynthesis of endocannabinoid 2-AG | Cell-type specific roles in the brain (neurons vs. microglia) | elifesciences.org |

| ABHD12 | Hydrolysis of lyso-PS and 2-AG | Implicated in neurodegenerative disorders through lyso-PS accumulation | acs.org |

| Ces1d/Ces3 | Adipocyte lipolysis, hepatic triglyceride hydrolysis | Inhibition promotes lipid accumulation in differentiating adipocytes | nih.govresearchgate.net |

| Hormone-Sensitive Lipase (B570770) (HSL) | Catabolism of neutral lipids in adipocytes | Identified as a target of carbamate inhibitors that affect lipid storage | researchgate.net |

| ABHD6 | Hydrolysis of monoacylglycerols | Inhibition alters lipid mediator profiles | researchgate.net |

Inhibition of serine hydrolases can have profound effects on cellular signaling by altering the levels of bioactive lipid or peptide messengers. The perturbation of the endocannabinoid pathway described above is a prime example. By using selective inhibitors for DAGLβ, researchers demonstrated that blocking this enzyme in microglia not only reduced levels of 2-AG but also attenuated the production of downstream inflammatory signaling molecules like prostaglandins (B1171923) and cytokines following an immune challenge (LPS stimulation). elifesciences.org This established a direct causal link between a specific serine hydrolase, its metabolic products, and the regulation of neuroinflammatory signaling. elifesciences.orgelifesciences.org

In another example, studies on retinoblastoma binding protein 9 (RBBP9), which has serine hydrolase activity, utilized the selective inhibitor ML114. nih.gov Treatment of human pluripotent stem cells with ML114 uncoupled cell proliferation from differentiation; the cells showed reduced proliferation rates without initiating differentiation. This suggests that the enzymatic activity of RBBP9 is involved in regulating the cell cycle, potentially through effectors like the transcription factor NFYA, independent of its role in maintaining pluripotency. nih.gov

Certain serine hydrolases function as "depalmitoylases," enzymes that remove covalently attached palmitate from cysteine residues on proteins. researchgate.net This reversible S-palmitoylation is a critical post-translational modification (PTM) that regulates protein trafficking, localization, and stability. Identifying the specific enzymes that catalyze depalmitoylation for various substrates has been a challenge.

Activity-based probes and inhibitors targeting serine hydrolases have been essential in this area. For instance, in the parasite Toxoplasma gondii, several active serine hydrolases (ASHs) were identified as candidate depalmitoylases using such probes. researchgate.net While some enzymes like TgPPT1 were confirmed to have this function, genetic disruption and recombinant analysis of another candidate, ASH4, revealed it was an esterase for short acyl esters but not palmitoyl (B13399708) thioesters. researchgate.net This highlights how inhibitors and activity profiling can generate functional hypotheses about PTM-regulating enzymes that can then be tested by other means. The general principle is that inhibiting a putative depalmitoylase should lead to the hyper-palmitoylation of its protein substrates, a change that can be detected by proteomic methods.

Modulation of Cellular Signaling Cascades

Investigating Host-Pathogen Interactions and Virulence Mechanisms

Serine hydrolases are critical for the physiology and virulence of many pathogenic organisms, making them attractive targets for research and therapeutic development. frontiersin.orgbiorxiv.org Inhibitors allow for the functional interrogation of these enzymes during infection.

The human pathogen Staphylococcus aureus possesses a number of serine hydrolases whose functions are poorly understood. researchgate.net Using competitive ABPP with fluorophosphonate probes, researchers have screened for and identified active serine hydrolases in live S. aureus. researchgate.netoup.com This approach led to the discovery of a family of ten previously uncharacterized enzymes named fluorophosphonate-binding hydrolases (FphA-J). nih.gov

To probe the function of these newly identified enzymes, libraries of small molecule inhibitors were screened to find selective compounds for individual Fph proteins. researchgate.net This effort identified a selective inhibitor, JCP251, for FphB. nih.gov Subsequent experiments showed that genetic deletion or chemical inhibition of FphB impaired the ability of S. aureus to cause infection in a mouse model, identifying FphB as a novel virulence factor. oup.com Structural studies have since elucidated the basis for inhibitor and substrate binding in the Fph family, paving the way for the development of more specific probes and potential therapeutics. acs.org

In addition to enzymes involved in its own physiology, S. aureus also secretes proteins that inhibit host serine proteases to evade the immune system. It produces a family of proteins (Eap, EapH1, EapH2) that are potent and specific inhibitors of neutrophil serine proteases, which are critical for clearing bacterial infections. pnas.org Studying these natural inhibitor interactions provides insight into the co-evolution of host-pathogen relationships. The table below details some key serine hydrolases and inhibitors in the context of S. aureus pathogenesis.

| Enzyme/Protein | Location | Function/Role | Inhibitor/Tool Used for Study | Reference |

|---|---|---|---|---|

| FphB | S. aureus | Virulence factor, likely involved in lipid metabolism | JCP251 (selective inhibitor) | oup.comnih.gov |

| FphF | S. aureus | Promiscuous esterase, abundant during biofilm growth | KT129, KT130 (triazole urea (B33335) inhibitors) | acs.org |

| Spl Operon Proteases | S. aureus | Secreted serine proteases, putative virulence factors | Genetic deletion (Δspl) | asm.org |

| Eap/EapH1/EapH2 | S. aureus (secreted) | Inhibitors of host Neutrophil Serine Proteases | Recombinant protein studies | pnas.org |

Exploration of Parasitic Serine Hydrolases as Research Targets (e.g., Toxoplasma gondii, Plasmodium falciparum)

Parasitic protozoa such as Toxoplasma gondii and Plasmodium falciparum are responsible for significant global diseases. Their reliance on serine hydrolases for critical life processes, such as host cell invasion, replication, and nutrient acquisition, makes these enzymes attractive targets for research and drug development.

Toxoplasma gondii

Toxoplasma gondii, the causative agent of toxoplasmosis, is an obligate intracellular parasite that infects a large portion of the world's population. nih.gov The parasite's ability to scavenge and process lipids from the host is essential for its growth and replication. nih.govnih.gov Researchers have utilized serine hydrolase inhibitors to probe the function of these enzymes in parasite lipid metabolism.

One notable example is the parasite's own Toxoplasma gondii serine-protease inhibitor-1 (TgPI-1), a protein that displays broad-spectrum inhibitory activity against various serine proteases. plos.org Beyond the endogenous inhibitor, studies have employed libraries of small molecule inhibitors to identify key enzymes. nih.gov For instance, a set of T. gondii serine hydrolases (TgASHs), initially thought to be depalmitoylating enzymes, were found to be esterases involved in processing short-chain lipid esters. nih.govnih.gov Inhibition of these enzymes with specific small molecules resulted in significant defects in the parasite's lipid regulation and disordered growth patterns, highlighting their importance in parasite viability. nih.govresearchgate.net

Activity-based protein profiling (ABPP) using broad-spectrum probes like fluorophosphonate-rhodamine (FP-Rh) has been instrumental in visualizing the repertoire of active serine hydrolases within the parasite. researchgate.net This technique allows for the identification of inhibitor targets in a complex proteome. Competitive ABPP, where inhibitors are competed against the probe, has successfully identified the targets of human acyl-protein thioesterase 1 (hAPT1) inhibitors in T. gondii, revealing their impact on the parasite's lytic cycle. researchgate.net

Plasmodium falciparum

Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, presents a major global health challenge due to rising drug resistance. nih.govnih.gov Its serine hydrolases, which play essential roles in areas like lipid metabolism, are considered a promising but largely unexplored class of druggable targets. nih.govvt.edu

Chemical proteomics and ABPP have been pivotal in annotating and profiling the activity of serine hydrolases throughout the parasite's erythrocytic cycle. nih.gov Using broad-spectrum fluorophosphonate probes, researchers have identified numerous active serine hydrolases in infected red blood cells. nih.govbiorxiv.org This approach has also been used to assess the dispensability of certain hydrolases previously thought to be essential, thereby refining the list of high-priority drug targets. nih.gov

Specific inhibitors have been developed and tested to disrupt key metabolic pathways. The natural product Salinipostin A and its synthetic bioisosteres, mixed alkyl/aryl phosphonates, have demonstrated potent antimalarial activity by inhibiting multiple lipid-metabolizing serine hydrolases simultaneously, a mechanism that may have a low propensity for inducing resistance. nih.gov Another inhibitor, AKU-010, was found to effectively block the hydrolysis of host lysophosphatidylcholine (B164491) (LPC), a process the parasite uses to acquire fatty acids. vt.edubiorxiv.org Identifying the specific enzymatic targets of such inhibitors, like the exported lipases XL2 and XLH4, provides a clearer path for developing targeted antimalarial therapies. vt.edumalariaworld.org

| Parasite | Inhibitor/Probe Class | Key Serine Hydrolase Target(s) | Research Finding | Citation(s) |

|---|---|---|---|---|

| Toxoplasma gondii | TgPI-1 (endogenous) | Various serine proteases | Demonstrates broad-spectrum inhibitory activity. | plos.org |

| Toxoplasma gondii | JCP Compounds (e.g., JCP341) | TgASH2-4 (esterases) | Inhibition disrupts lipid metabolism, leading to altered levels of phosphatidic acid (PA) and CDP-diacylglycerol (CDP-DG), and causes disordered growth. | nih.govresearchgate.net |

| Plasmodium falciparum | Mixed Alkyl/Aryl Phosphonates | Multiple lipid-metabolizing serine hydrolases (including abH112) | Compounds exhibit potent, fast-acting anti-parasitic activity with a low propensity for resistance. | nih.govbiorxiv.org |

| Plasmodium falciparum | AKU-010 | Exported Lipase XL2, Exported Lipase Homolog XLH4 | Inhibits hydrolysis of host lysophosphatidylcholine (LPC), a key pathway for fatty acid acquisition by the parasite. | vt.edubiorxiv.orgmalariaworld.org |

| Plasmodium falciparum | Fluorophosphonate Probes | Global serine hydrolase activity | Profiles active serine hydrolases across the parasite life cycle, enabling target identification and validation. | nih.govnih.gov |

Functional Studies in Diverse Biological Samples (e.g., Tissue Proteomes, Live Cells, Organoids)

The utility of serine hydrolase inhibitors extends beyond parasites to fundamental studies of enzyme function in various mammalian biological contexts.

Tissue Proteomes

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy for studying enzyme function directly in native biological systems, including complex tissue proteomes. annualreviews.orgpnas.org This method utilizes active-site-directed covalent probes, such as fluorophosphonates (FP), to label active enzymes. pnas.orgnih.govnih.gov By using a tagged probe (e.g., FP-biotin), researchers can enrich and identify active serine hydrolases from a tissue lysate via mass spectrometry. pnas.orgnih.gov

This approach allows for a global view of the functional state of the serine hydrolase superfamily within a specific tissue. pnas.org Furthermore, competitive ABPP serves as a universal assay for inhibitor discovery and selectivity profiling. annualreviews.orgnih.gov In this format, a tissue proteome is pre-incubated with an inhibitor before the addition of the FP probe. Potent and selective inhibitors will prevent the probe from labeling its target enzyme(s). This has been successfully used to screen libraries of inhibitors, such as structurally diverse carbamates, against more than 70 serine hydrolases in parallel across mouse tissue proteomes, identifying lead inhibitors for many poorly characterized enzymes. nih.govnih.govacs.org

Live Cells

Applying serine hydrolase inhibitors to live cells allows for the investigation of their effects on dynamic cellular processes in real-time. For example, inhibitors of phosphatidylinositol 3-kinases (PI3Ks), which can have serine kinase activity, were used to treat HeLa cells, revealing a novel role for this pathway in regulating mitotic progression and preventing mitotic cell death. plos.org In virology, small molecule inhibitors that target the HIV-1 capsid have been used in live-cell imaging experiments to visualize their impact on the stability of the viral core post-fusion, a critical step in the infection process. plos.org

Live-cell studies can also be enhanced with genetically encoded reporters. A FRET-based reporter named Histac was used in living cells to monitor the activity of p300/CBP histone acetyltransferases (HATs), a subset of hydrolases. nih.gov Treatment with a novel p300/CBP inhibitor, C107, caused a measurable change in the FRET signal, providing a direct readout of target engagement and pharmacodynamic effect within a cellular context. nih.gov

Organoids

Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to recapitulate the architecture and function of native organs. nih.govfrontiersin.org They have emerged as powerful in vitro models for studying physiology, modeling disease, and screening drugs with higher biological relevance than traditional 2D cell cultures. nih.govmdpi.com

While direct studies using a specific compound named "Serine Hydrolase Inhibitor-1" in organoids are not prominently documented, the methodology is well-established for other enzyme inhibitors. For example, patient-derived tumor organoids are used to screen the efficacy of various targeted cancer drugs, providing a platform to predict patient-specific responses. frontiersin.org In infectious disease research, organoid models have been used to confirm that the SARS-CoV-2 virus uses angiotensin-converting enzyme 2 (ACE2) and transmembrane serine protease 2 (TMPRSS2) for cell entry. frontiersin.org Consequently, inhibitors targeting TMPRSS2 are evaluated in these systems. This demonstrates the immense potential of using organoids to study the function of specific serine hydrolases in a tissue-like context and to test the efficacy and mechanism of action of their inhibitors.

| Sample Type | Methodology / Inhibitor Type | Research Application | Key Finding | Citation(s) |

|---|---|---|---|---|

| Tissue Proteomes | Competitive Activity-Based Protein Profiling (ABPP) with FP probes | Global profiling of inhibitor selectivity and potency. | Enables screening of inhibitor libraries against dozens of serine hydrolases simultaneously in native proteomes to discover potent and selective probes. | nih.govnih.gov |

| Live Cells | PI3K inhibitors (Wortmannin, 3-MA) | Studying the role of the PI3K pathway in cell division. | Inhibition of PI3Ks promotes cell cycle arrest and mitotic cell death, suggesting a role in preventing mitotic catastrophe. | plos.org |

| Live Cells | FRET-based reporters and HAT inhibitors (C107) | Real-time monitoring of p300/CBP histone acetyltransferase activity. | Provides a dynamic, cell-based assay to evaluate the pharmacodynamics of HAT inhibitors. | nih.gov |

| Organoids | Drug screening in patient-derived tumor organoids. | Testing targeted therapies in a personalized medicine context. | Organoids recapitulate the drug response of the original tumor, serving as effective in vitro avatars for patients. | frontiersin.org |

| Organoids | TMPRSS2 inhibitors in lung/airway organoids. | Modeling host-pathogen interactions and testing antivirals. | Confirmed the role of a serine protease in SARS-CoV-2 entry, providing a platform to screen for viral entry inhibitors. | frontiersin.org |

Future Perspectives in Serine Hydrolase Inhibitor Research

Advancements in Developing Highly Selective and in vivo-Active Inhibitors for Research

A primary objective in the field is the creation of inhibitors that are not only potent but also highly selective for a single serine hydrolase target, and effective within a living organism. The development of such molecules is crucial for accurately dissecting the function of individual enzymes and for creating safer, more effective therapeutics. researchgate.net

Recent progress has been made through the development of novel chemical scaffolds. For instance, triazole ureas have emerged as a versatile class of irreversible inhibitors. plos.org Through "click chemistry," libraries of these compounds can be rapidly synthesized and screened, leading to the discovery of ultrapotent and selective inhibitors for various serine hydrolases. stanford.edu Another innovative class of inhibitors is the benzoxathiazin-3-one 1,1-dioxides. These compounds act as activated cyclic carbamates and have shown the ability to selectively inhibit a small subset of serine hydrolases without releasing a leaving group, a property that can contribute to a cleaner pharmacological profile. nih.gov

The optimization of these lead compounds into chemical probes suitable for in vivo studies is a key focus. This involves refining their pharmacological properties to ensure they can reach their target enzyme in a complex biological system and exert their inhibitory effect with high specificity. acs.org For example, researchers have successfully developed orally bioavailable inhibitors for enzymes like α/β-hydrolase domain containing 6 (ABHD6), which demonstrate excellent selectivity in animal models. plos.org

Systematic Functional Annotation of Understudied Serine Hydrolases

A significant portion of the human serine hydrolase superfamily remains functionally unannotated, meaning their physiological substrates and biological roles are unknown. researchgate.netnih.gov A major future direction is the systematic characterization of these "orphan" enzymes.

Activity-based protein profiling (ABPP) has become an indispensable technology for this purpose. nih.gov This chemical proteomic strategy utilizes active-site-directed probes, such as those based on the fluorophosphonate (FP) scaffold, to broadly profile the functional state of serine hydrolases in complex biological systems. stanford.edunih.gov By using competitive ABPP, where an inhibitor competes with a broad-spectrum probe for binding to the active site, researchers can identify the targets of new inhibitors and functionally characterize previously unannotated enzymes. stanford.eduacs.org

This approach has been successfully applied to identify novel serine hydrolases involved in various biological contexts, from host-pathogen interactions in Klebsiella pneumoniae to lipid metabolism in cancer. selleckchem.commedchemexpress.com For example, a systematic analysis using a broad-spectrum serine hydrolase probe in K. pneumoniae led to the identification of ten active hydrolases, seven of which were previously uncharacterized. selleckchem.com Subsequent functional studies revealed crucial roles for some of these newly identified enzymes in infection and colonization. selleckchem.com Similarly, the functional annotation of ABHD14B as a lysine (B10760008) deacetylase has opened new avenues for understanding its role in cellular pathways. nih.gov

Integration of Multi-Omics Data with Serine Hydrolase Inhibitor Profiling for Comprehensive Pathway Elucidation

To gain a holistic understanding of the pathways regulated by serine hydrolases, future research will increasingly rely on the integration of multiple "omics" datasets. This involves combining data from proteomics, transcriptomics, metabolomics, and lipidomics with the results of serine hydrolase inhibitor profiling.

By correlating changes in enzyme activity—as measured by ABPP—with alterations in gene expression, protein abundance, and metabolite levels, researchers can construct comprehensive models of biological pathways. For instance, a study on rice seed germination combined gel-free ABPP to identify active serine hydrolases with lipidome analysis. This integrated approach revealed a direct link between the activity of specific lipases and the mobilization of storage lipids necessary for seedling growth.

In cancer research, the integration of multi-omics data is proving invaluable for understanding disease progression. medchemexpress.com A depletion-dependent ABPP (dd-ABPP) method combined with SWATH/DIA-MS allows for the simultaneous measurement of active enzyme fractions, total enzyme abundance, and enzyme-protein interactions. medchemexpress.com When applied to lung adenocarcinoma, this approach, integrated with clinical data, revealed a molecular signature of aggressive tumors related to altered lipid metabolism by serine hydrolases. medchemexpress.com

Development of Novel Methodological Approaches for Serine Hydrolase Inhibitor-1 Characterization

The characterization of serine hydrolase inhibitors, from initial discovery to in-depth mechanistic studies, relies on a sophisticated suite of methodological approaches. The continuous development of novel techniques is essential for advancing the field. A key area of innovation lies in the design and application of new chemical probes and screening platforms.

One fundamental approach is the use of small molecule fragments as starting points for inhibitor development. A compound like This compound (CAS 295341-43-4) represents such a fragment. These molecules are designed to react with the serine hydrolase active site and can be further elaborated through medicinal chemistry to create more potent and selective inhibitors.